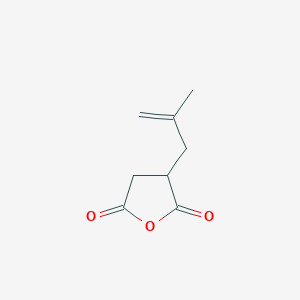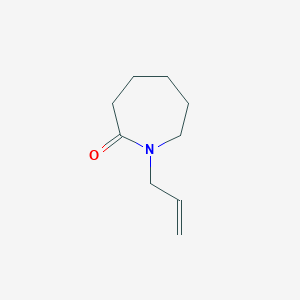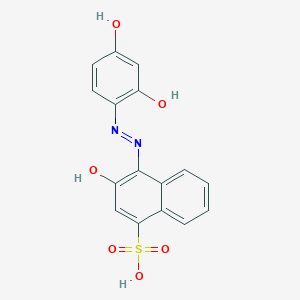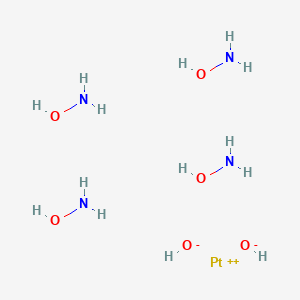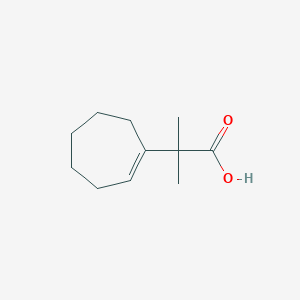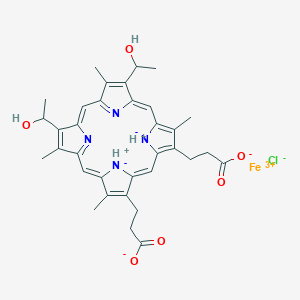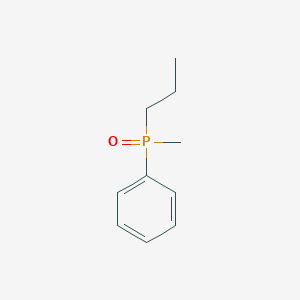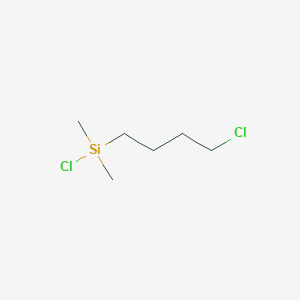![molecular formula C19H16O3 B097509 7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol CAS No. 16053-72-8](/img/structure/B97509.png)
7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol, also known as 7-hydroxymethyl-8,9-dihydro-9,10-epoxybenzo[a]pyrene (BPDE), is a polycyclic aromatic hydrocarbon (PAH) that is formed during the incomplete combustion of organic matter. It is a potent mutagen and carcinogen that has been extensively studied due to its role in the development of various types of cancers.
Mechanism Of Action
BPDE exerts its carcinogenic effects by forming DNA adducts, which are covalent bonds between the BPDE molecule and DNA. These adducts can cause mutations in the DNA sequence, leading to the development of cancerous cells. BPDE can also interfere with DNA repair mechanisms, further increasing the risk of cancer development.
Biochemical And Physiological Effects
BPDE has been shown to have a variety of biochemical and physiological effects on the human body. It can induce oxidative stress, leading to the production of reactive oxygen species (ROS) and DNA damage. BPDE can also induce inflammation and alter gene expression, leading to changes in cellular signaling pathways.
Advantages And Limitations For Lab Experiments
BPDE is a potent mutagen and carcinogen, making it a valuable tool for studying the mechanisms of DNA damage and repair, as well as the effects of environmental toxins on human health. However, due to its toxicity, it must be handled with care in the laboratory setting. Additionally, the synthesis of BPDE can be complex and time-consuming, limiting its use in certain experiments.
Future Directions
1. Further studies are needed to understand the role of BPDE in the development of specific types of cancers.
2. Research should be conducted to identify potential therapeutic targets for BPDE-induced cancers.
3. The effects of BPDE on epigenetic modifications should be studied to better understand its role in cancer development.
4. The development of new methods for synthesizing BPDE could expand its use in scientific research.
5. Studies should be conducted to better understand the effects of BPDE on human health and the environment.
Synthesis Methods
BPDE can be synthesized through the reaction of benzo[a]pyrene with peroxyacetic acid. This reaction produces a mixture of BPDE isomers, including 7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diolhyl-8,9-dihydro-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE I) and 7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diolhyl-8,9-dihydro-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE II).
Scientific Research Applications
BPDE has been extensively studied for its role in the development of various types of cancers, including lung, liver, and skin cancer. It has been shown to induce mutations in DNA, leading to the development of cancerous cells. BPDE is also used in scientific research to study the mechanisms of DNA damage and repair, as well as the effects of environmental toxins on human health.
properties
CAS RN |
16053-72-8 |
|---|---|
Product Name |
7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol |
Molecular Formula |
C19H16O3 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
7-(hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol |
InChI |
InChI=1S/C19H16O3/c20-10-16-14-7-5-11-3-1-2-4-13(11)15(14)9-12-6-8-17(21)19(22)18(12)16/h1-9,17,19-22H,10H2 |
InChI Key |
IAVXTYVFOYQFLN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC(C(C4=C3CO)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC(C(C4=C3CO)O)O |
synonyms |
7-hydroxymethylbenz(a)anthracene-8,9-dihydrodiol 7-OHMBA-8,9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



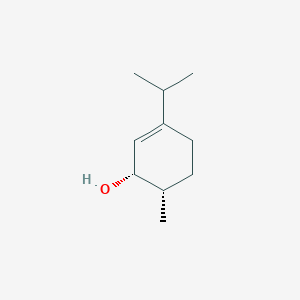
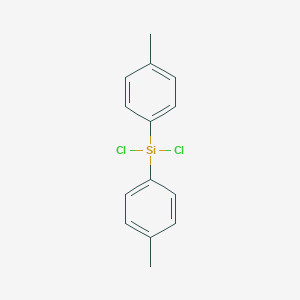
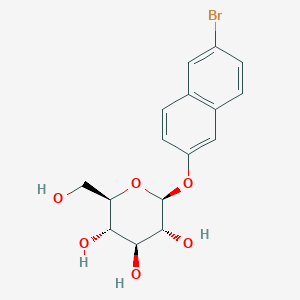
![[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B97433.png)
